molecular formula C12H10ClN5O B6533124 6-[(3-chlorophenyl)methyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1070806-97-1

6-[(3-chlorophenyl)methyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B6533124
CAS No.: 1070806-97-1
M. Wt: 275.69 g/mol
InChI Key: ROJIINZQVVVUID-UHFFFAOYSA-N
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Description

6-[(3-Chlorophenyl)methyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic compound characterized by its triazolo[4,5-d]pyrimidin core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[(3-chlorophenyl)methyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting with the formation of the triazolo[4,5-d]pyrimidin core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a suitable catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Large-scale synthesis often requires the use of specialized equipment and controlled environments to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-[(3-chlorophenyl)methyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.

Industry: In industry, this compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

  • 6-[(2-chlorophenyl)methyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

  • 6-[(4-chlorophenyl)methyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Uniqueness: 6-[(3-chlorophenyl)methyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is unique due to the position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional difference can lead to variations in the compound's properties and applications compared to its analogs.

Properties

IUPAC Name

6-[(3-chlorophenyl)methyl]-3-methyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN5O/c1-17-11-10(15-16-17)12(19)18(7-14-11)6-8-3-2-4-9(13)5-8/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJIINZQVVVUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C=N2)CC3=CC(=CC=C3)Cl)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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